O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
Overview
Description
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate, also known as this compound, is a useful research compound. Its molecular formula is C8H17Cl2N2O2P and its molecular weight is 275.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity : N,N-Bis(2-chloroethyl)phosphorodiamidic acid, a metabolite of cyclophosphamide, demonstrates potential antitumor activity, playing a major role in its biological activities (Colvin, Padgett, & Fenselau, 1973).
Synthesis of Labelled Compounds : The synthesis of 15N and 17O labelled phosphoramide mustards has been achieved, providing valuable insights for studying cyclophosphamide metabolites in vivo (Ludeman et al., 1993).
Cancer Evaluation : O-aryl phosphorodiamidates, a class of pro(phosphorodiamidic acid mustards), show inactive anticancer activity against L1210 lymphoid leukemia in mice, with some compounds showing marginal activity (Chiu, Tsui, & Zon, 1979).
Prodrug Development : A study highlighted the potential of a neutral prodrug of phosphorodiamidic mustard for pharmacological research (Ghosh & Farquhar, 1997).
Efficient Synthesis : An efficient synthesis process for 2-hydroxyethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate, a key drug substance intermediate, was developed (Herr et al., 2001).
Potential Biological Activities : Novel phosphorus-containing pseudo sugars, which include derivatives of this compound, show potential for biological activities (Venugopal et al., 2000).
Gene-Directed Enzyme Prodrug Therapy : A β-galactoside phosphoramide mustard prodrug was developed for use in gene-directed enzyme prodrug therapy (Ghosh, Khan, & Farquhar, 1999).
Mechanism of Action
Target of Action
It’s known that similar compounds are often designed to interact with specific biochemical pathways or targets .
Mode of Action
It’s known that similar compounds often work through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that similar compounds often affect pathways involving electrophilic aromatic substitution .
Result of Action
It’s known that similar compounds often result in the formation of substituted benzene rings .
Properties
IUPAC Name |
N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJAZFXJPCTQTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOP(=O)(N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302822 | |
Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39800-29-8 | |
Record name | NSC154039 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate significant in cyclophosphamide research?
A: this compound serves as a crucial precursor in synthesizing key cyclophosphamide metabolites, particularly 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide. [, ] These metabolites are believed to be the active forms of cyclophosphamide, responsible for its anticancer activity. By studying these synthesized metabolites, researchers gain valuable insights into how cyclophosphamide exerts its effects on cancer cells.
Q2: How is this compound converted to these active metabolites?
A: Researchers utilize ozonolysis to convert this compound into 4-hydroperoxycyclophosphamide. [, ] This reaction involves cleaving the double bond within the butenyl group and introducing a hydroperoxy group at the C4 position of the oxazaphosphorine ring. Subsequent deoxygenation of 4-hydroperoxycyclophosphamide using triphenylphosphine yields 4-hydroxycyclophosphamide. []
Q3: What is the significance of the C4-hydroxylation in these active metabolites?
A: The introduction of the hydroxyl group at the C4 position of the oxazaphosphorine ring is crucial for the antitumor activity of cyclophosphamide. [] This modification is believed to be essential for the activation and subsequent DNA alkylating ability of the drug, ultimately leading to the death of cancer cells.
Q4: What do the in vitro and in vivo studies reveal about the activity of these synthesized metabolites?
A: Both 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide, synthesized from this compound, exhibit significant cytostatic activity in both in vitro and in vivo experiments. [, ] This finding supports the hypothesis that C4-hydroxylation of cyclophosphamide is a necessary step for its activation and subsequent antitumor efficacy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.